(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one
Description
(2E,5E)-2,5-Bis[(4-fluorophenyl)methylidene]cyclopentan-1-one is a cyclopentanone-based curcumin analog featuring two 4-fluorophenyl substituents conjugated via α,β-unsaturated ketone groups. This structural motif is common in bioactive compounds due to its ability to interact with cellular targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.
Properties
IUPAC Name |
(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2O/c20-17-7-1-13(2-8-17)11-15-5-6-16(19(15)22)12-14-3-9-18(21)10-4-14/h1-4,7-12H,5-6H2/b15-11+,16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZMWJORQGFJMR-JOBJLJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)F)C(=O)C1=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C/C3=CC=C(C=C3)F)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398-84-5 | |
| Record name | NSC10845 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H14F2O
- Molecular Weight : 298.31 g/mol
- InChIKey : YZKQJZQWJZQYEV-UHFFFAOYSA-N
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10.0 | Modulation of Bcl-2/Bax ratio |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-alpha | 65% | 20 |
| IL-6 | 70% | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : The compound activates caspases leading to programmed cell death in cancer cells.
- Bcl-2 Family Modulation : It alters the expression levels of pro-apoptotic and anti-apoptotic proteins.
- Cytokine Inhibition : The inhibition of NF-kB signaling pathway reduces the expression of inflammatory cytokines.
Study on Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Study on Inflammatory Response
In another study focusing on lipopolysaccharide-induced inflammation in macrophages, the compound significantly reduced TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Key Observations :
Antifungal Activity
Compounds with methoxy or hydroxy substituents (e.g., ’s compounds 21–24) show antifungal activity via membrane disruption and ATP depletion. For example:
- Compound 21 (3,4-dimethoxybenzylidene): MIC = 8 µg/mL against Candida albicans .
- Compound 23 (hydroxymethyl furan): MIC = 16 µg/mL .
While data for the 4-fluorophenyl analog are absent, fluorine’s electronegativity may enhance interactions with fungal membrane proteins, suggesting comparable or superior activity.
Anticancer Activity
- PGV-1 (a dimethyl-substituted analog): Exhibits IC₅₀ = 5.2 µM against HER2+ breast cancer cells and inhibits tumor growth in xenograft models by targeting NF-κB nuclear localization .
- GNF-pf-2695 (trimethoxyphenyl analog): Shows moderate EGFR inhibition (docking score = -7.34) but lower potency than ferrocenyl curcumin (-8.34) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
